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Compound of Interest |

6-Chloro-5-fluoronicotinoy!
Compound Name:
chloride
CAS No.: 78686-85-8
Cat. No.: B13130302

Executive Summary

6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a highly functionalized pyridine
derivative serving as a critical electrophilic building block in medicinal chemistry.[1]
Characterized by a trifunctional core—an acyl chloride, a C6-chlorine, and a C5-fluorine—it
offers orthogonal reactivity profiles that allow for the sequential construction of complex
heterocyclic pharmacophores.[1] This guide details its physicochemical properties, handling
protocols, and the mechanistic hierarchy of its reactivity, designed to assist researchers in
optimizing synthetic routes for kinase inhibitors and agrochemical agents.

Chemical Identity & Physical Characterization[2][3]
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Property Specification

IUPAC Name 6-Chloro-5-fluoropyridine-3-carbonyl chloride
CAS Number 78686-85-8

Molecular Formula CeH2CI2FNO

Molecular Weight 193.99 g/mol

_ White to off-white crystalline solid or semi-solid
Physical State )
(low melting)

Soluble in DCM, THF, Ethyl Acetate, Toluene;

Solubility ]

Reacts with Water/Alcohols

Inert atmosphere (Ar/N2), < -20°C
Storage ] .

recommended; Moisture sensitive
SMILES CIC(=0)C1=CN=C(ClC(F)=C1

Structural Analysis & Reactivity Profile

The utility of 6-Chloro-5-fluoronicotinoyl chloride stems from the distinct electronic
environments of its three halogenated sites. Understanding the order of reactivity is paramount
for designing self-validating synthetic sequences.[1]

Electronic Descriptors

e C3-Acyl Chloride (COCI): The most electrophilic site.[1] The carbonyl carbon is highly
activated by the electron-withdrawing nature of the pyridine ring and the chlorine leaving
group.[1] It reacts kinetically fast with nucleophiles (amines, alcohols) at low temperatures
(-78°C to 0°C).[1]

e C6-Chlorine: Positioned ortho to the ring nitrogen and para to the carbonyl group.[1] This
position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) due to the
inductive and resonance stabilization of the Meisenheimer intermediate by the ring nitrogen
and the carbonyl.
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e Cb5-Fluorine: Positioned meta to the ring nitrogen.[1] While fluorine is highly electronegative,
the lack of resonance activation at the meta position renders it stable against SNAr under
standard conditions, making it a robust handle for late-stage modification (e.g., Pd-catalyzed
coupling) or as a metabolic blocker in drug design.[1]

Reactivity Hierarchy Visualization

The following diagram illustrates the sequential reactivity logic, guiding the chemist on which
site to target first to avoid side reactions.

Site 1: Acyl Chloride
(Kinetic Control)

Fastest
(T<0°C)

Sequential Funetionalization

Slower
6-Chloro-5-fluoronicotinoyl (Requires Heat/Base) Site 2: C6-Chlorine
Chloride Inert to Nucleophiles (S_NAr Activated)

e (Requires Pd/Ni)

Site 3: C5-Fluorine

(Metal-Catalyzed Coupling)

Click to download full resolution via product page

Caption: Hierarchy of electrophilic sites. The acyl chloride must be engaged first to preserve
the ring halogens for subsequent steps.[1]

Synthesis & Preparation

While often purchased, in-house preparation from 6-chloro-5-fluoronicotinic acid ensures
freshness, which is critical for sensitive acylation reactions.[1]

Synthetic Route

Precursor: 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6).[1] Reagent: Oxalyl chloride
((COCI)2) is preferred over Thionyl chloride (SOCI2) to avoid difficult-to-remove sulfur
impurities.[1]
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Protocol

e Suspension: Suspend 1.0 eq of 6-chloro-5-fluoronicotinic acid in anhydrous Dichloromethane
(DCM) (0.2 M concentration).

o Catalysis: Add a catalytic amount of DMF (1-2 drops). Mechanism: DMF forms the Vilsmeier-
Haack reagent intermediate, accelerating the reaction.[1]

o Chlorination: Add 1.2 eq of Oxalyl chloride dropwise at 0°C.

» Evolution: Allow to warm to room temperature. Gas evolution (CO, CO2, HCI) indicates
reaction progress. Stir for 2-4 hours until the solution becomes clear.

« |solation: Concentrate in vacuo. Azeotrope with dry toluene twice to remove residual HCI and
oxalyl chloride.

e Result: The crude acid chloride is obtained as a solid/semi-solid and should be used
immediately without purification.

Experimental Protocol: Selective Amidation

This protocol demonstrates the selective engagement of the acyl chloride while preventing
premature displacement of the C6-chlorine.[1]

Objective: Synthesis of N-substituted-6-chloro-5-fluoronicotinamide.

Materials

e 6-Chloro-5-fluoronicotinoyl chloride (freshly prepared)[1]
e Primary Amine (1.0 eq)
o DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

e Anhydrous THF or DCM[1]

Methodology

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://prepchem.com/6-chloronicotinoyl-chloride/
https://prepchem.com/6-chloronicotinoyl-chloride/
https://www.benchchem.com/product/b13130302?utm_src=pdf-body
https://prepchem.com/6-chloronicotinoyl-chloride/
https://prepchem.com/6-chloronicotinoyl-chloride/
https://prepchem.com/6-chloronicotinoyl-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13130302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Preparation: Dissolve the amine and DIPEA in anhydrous THF under Nitrogen atmosphere.
Cool to -10°C to 0°C.[1] Rationale: Low temperature suppresses the rate of SNAr at the C6
position.

» Addition: Dissolve the acid chloride in minimal THF and add dropwise to the amine solution
over 15 minutes.

e Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS. The conversion is typically rapid.

o Checkpoint: Look for the mass of Product (M+H). Absence of the dimer (reaction of amine
at both COCI and C6-Cl) confirms selectivity.[1]

e Quench: Quench with saturated NaHCOs solution.

o Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SOa4, and
concentrate.

Troubleshooting

 |Issue: Observation of SNAr byproduct (displacement of C6-Cl).

e Solution: Lower reaction temperature to -78°C and ensure strictly stoichiometric addition of
the amine. Avoid using excess amine if it is nucleophilic enough to attack the ring.

Handling, Stability & Safety
Hydrolytic Instability

Like all nicotinoyl chlorides, this compound rapidly hydrolyzes in the presence of moisture to
release HCI and revert to the parent acid.

 Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCI gas formation).

e Prevention: Always handle in a fume hood.[1] Store under argon/nitrogen. Use septum
techniques for transfer.

Corrosivity
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e Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with
water.

e PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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